N-(3-Fluoro-4-morpholinophenyl)acetamide
Description
Contextualization within Amide-Containing Fluorinated Phenylmorpholine Scaffolds
N-(3-Fluoro-4-morpholinophenyl)acetamide belongs to a broader class of chemical structures known as amide-containing fluorinated phenylmorpholine scaffolds. This structural family is of profound importance in medicinal chemistry. nih.govnih.gov The inclusion of a fluorine atom can significantly alter a molecule's physicochemical properties, such as its metabolic stability and binding affinity to biological targets. nih.govnih.gov The morpholine (B109124) ring, a common heterocycle in drug design, often imparts favorable properties like improved solubility and pharmacokinetic profiles. The amide linkage is a fundamental functional group in a vast array of biologically active molecules and approved drugs, contributing to their structural rigidity and ability to form hydrogen bonds. researchgate.net The combination of these three components—a fluoro-phenyl group, a morpholine moiety, and an acetamide (B32628) side chain—creates a scaffold with significant potential for the development of novel chemical entities.
The following table summarizes the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C12H15FN2O2 |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |
| InChI Key | RNZIZRIWLHBKNN-UHFFFAOYSA-N |
Significance as a Synthetic Intermediate and Precursor for Novel Chemical Entities
The primary significance of this compound in academic and industrial research lies in its role as a key synthetic intermediate. It is a critical precursor in the synthesis of oxazolidinone derivatives, a class of compounds known for their antibacterial properties. A prominent example is the antibiotic Linezolid, which is used to treat serious infections caused by Gram-positive bacteria. researchgate.net The synthesis of Linezolid often involves this compound or its derivatives as a starting point for constructing the final oxazolidinone ring system. researchgate.net
The preparation of this compound can be achieved through several synthetic routes. One common method is the direct acetylation of 3-Fluoro-4-morpholinylaniline using reagents like acetyl chloride or acetic anhydride (B1165640). More complex, multi-step syntheses may proceed through carbamate (B1207046) intermediates, which are then converted to the target acetamide. This accessibility makes it a valuable building block for chemists.
Beyond its role in antibiotic synthesis, the structural framework of this compound serves as a versatile scaffold for generating libraries of new compounds. Researchers can modify the acetamide group, the morpholine ring, or the phenyl ring to explore a wide range of chemical space and develop novel molecules with diverse biological activities.
Overview of Academic Research Trajectories for this compound and its Analogues
Academic research involving this compound and its analogues has branched into several promising directions. The core structure has proven to be a fruitful starting point for the discovery of compounds with potential therapeutic applications in various fields.
One major research trajectory continues to focus on the development of new antibacterial agents. By modifying the core structure, scientists aim to create analogues that can overcome bacterial resistance to existing drugs. Another significant area of investigation is in the field of oncology, where morpholine-acetamide derivatives have been synthesized and evaluated as potential anti-tumor drug candidates. nih.gov
Furthermore, research has extended to the synthesis of acetamide derivatives with potential anticonvulsant properties. nih.gov Studies have shown that incorporating the acetamide moiety into different heterocyclic systems can lead to compounds with significant activity in preclinical models of epilepsy. nih.gov The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships, which is crucial for the rational design of new therapeutic agents.
The table below provides an overview of some analogues of this compound and their areas of academic research:
| Analogue/Derivative | Area of Research |
| Oxazolidinone derivatives (e.g., Linezolid) | Antibacterial agents researchgate.net |
| Phthalimide-based acetamide derivatives | Anticonvulsant properties nih.gov |
| Morpholine-acetamide derivatives | Anti-tumor drug candidates nih.gov |
| (S)-N-(3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholinophenyl)acetamide | Pharmaceutical standards and intermediates pharmaffiliates.com |
| N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide | Chiral standards and intermediates lgcstandards.com |
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C12H15FN2O2/c1-9(16)14-10-2-3-12(11(13)8-10)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
InChI Key |
RNZIZRIWLHBKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 Fluoro 4 Morpholinophenyl Acetamide
Diverse Synthetic Routes to N-(3-Fluoro-4-morpholinophenyl)acetamide
The construction of this compound is most commonly achieved through a convergent synthesis that first prepares a substituted aniline (B41778) precursor, which is then acylated.
The most direct and widely utilized method for synthesizing this compound involves the acetylation of its immediate precursor, 3-fluoro-4-morpholinoaniline (B119058). This precursor is itself synthesized through a multi-step process.
The synthesis of 3-fluoro-4-morpholinoaniline typically begins with a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this step, morpholine (B109124) is reacted with a suitable di-substituted benzene, such as 1,2-difluoro-4-nitrobenzene. researchgate.net The reaction displaces one of the fluoride (B91410) atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net Subsequently, the nitro group of this intermediate is reduced to a primary amine. A common method for this reduction uses iron powder and ammonium (B1175870) chloride in a solvent mixture like methanol (B129727) and water, yielding the desired 3-fluoro-4-morpholinoaniline precursor. researchgate.net
Once the 3-fluoro-4-morpholinoaniline is obtained, the final step is a standard N-acetylation. This transformation can be achieved by reacting the aniline with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. A similar process is documented for related structures, such as the acylation of 3-chloro-4-fluoroaniline, which is accomplished by refluxing the aniline in acetic acid. nih.gov This straightforward acylation provides the target compound, this compound.
This optimized route is integral to the synthesis of the antibiotic Linezolid, which contains the this compound core structure. The process begins by converting 3-fluoro-4-morpholinoaniline into its corresponding methyl carbamate (B1207046), methyl 3-fluoro-4-morpholinophenyl carbamate. researchgate.net This intermediate is then reacted with R-epichlorohydrin in the presence of n-butyllithium to form a key oxazolidinone intermediate, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. researchgate.net Subsequent reaction with potassium phthalimide (B116566) followed by further transformations ultimately yields the final product. This specific pathway has been reported to produce Linezolid in high yield (around 90%) and purity over just four steps, highlighting an efficient and scalable synthetic strategy. researchgate.net
| Route Name | Starting Material | Key Reagents/Steps | Advantages |
|---|---|---|---|
| Direct Acetylation | 3-Fluoro-4-morpholinoaniline | 1. SNAr reaction of 1,2-difluoro-4-nitrobenzene with morpholine. 2. Nitro group reduction (e.g., Fe/NH4Cl). 3. Acetylation with acetic anhydride or acetic acid. researchgate.netnih.gov | Straightforward, direct route to the target compound. |
| Optimized Carbamate Route | 3-Fluoro-4-morpholinoaniline | 1. Formation of methyl carbamate. 2. Cyclization with R-epichlorohydrin using n-butyllithium. 3. Further steps to elaborate the side chain. researchgate.net | High yield (~90%) and purity; scalable for industrial production of derivatives like Linezolid. researchgate.net |
Functional Group Interconversions and Derivatization Approaches
Further chemical utility of this compound comes from its potential for derivatization at its various functional groups, allowing for the synthesis of analogues with modified properties.
The acetamide (B32628) group provides a site for further functionalization. The nitrogen atom of the amide can, under appropriate conditions, undergo further substitution. While specific studies on the acylation, alkylation, or arylation of this compound itself are not extensively detailed, the chemistry of closely related, more complex structures provides insight into these potential transformations. For instance, an N-methylated analogue of the antibiotic Linezolid, namely (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-methylacetamide, has been reported as a related substance. pharmaffiliates.com This demonstrates that alkylation on the acetamide nitrogen within this chemical scaffold is feasible. General synthetic methods for N-alkylation or N-arylation of secondary amides often involve deprotonation with a strong base followed by reaction with an alkyl or aryl halide.
Modifications to the morpholine and fluorophenyl moieties are typically introduced by utilizing different starting materials rather than by direct chemical transformation of the final this compound molecule.
The synthesis of analogues with different heterocyclic systems can be achieved by substituting morpholine with other cyclic amines in the initial SNAr reaction. Similarly, variations in the substitution pattern of the phenyl ring can be accomplished by starting with different dihalonitrobenzene precursors.
Derivatization can also be achieved by modifying the 3-fluoro-4-morpholinoaniline precursor before the acetylation step. The primary amine of this precursor is a versatile functional group. For example, it can react with aldehydes to form Schiff bases. ossila.com It can also be converted into sulfonamides or other carbamates, which can then be subjected to further synthetic steps. ossila.com These approaches allow for the creation of a diverse library of compounds based on the core N-(3-fluoro-4-morpholinophenyl) scaffold.
| Moiety Modified | Reaction Type | Stage of Modification | Example Product Class | Reference |
|---|---|---|---|---|
| Aniline Nitrogen | Schiff Base Formation | Pre-acetylation (on precursor) | Imines | ossila.com |
| Aniline Nitrogen | Sulfonylation/Carbamoylation | Pre-acetylation (on precursor) | Sulfonamides, Carbamates | ossila.com |
| Acetamide Nitrogen | N-Alkylation | Post-synthesis (on related structures) | N-Alkyl Acetamides | pharmaffiliates.com |
| Phenyl Ring | Substitution | Choice of starting material | Analogues with different phenyl substituents | nih.gov |
Structural Modifications and Analog Design in Medicinal Chemistry Research
Design Principles for N-(3-Fluoro-4-morpholinophenyl)acetamide Analogues
The design of analogues based on the this compound structure is a key strategy in the development of new therapeutic agents. By systematically modifying the parent molecule, researchers can probe interactions with biological targets and refine the pharmacological profile. This involves the incorporation of various scaffolds known for their medicinal properties, such as oxazolidinones, tetrazoles, thiazoles, pyrazoles, and quinazolines, to create novel chemical entities with potentially enhanced efficacy.
The this compound moiety is a critical precursor in the synthesis of oxazolidinone derivatives, a class of synthetic compounds known for their significant antibacterial properties. jocpr.com The oxazolidinone ring is typically formed by reacting a carbamate (B1207046) intermediate, such as methyl 3-fluoro-4-morpholinophenyl carbamate, with a chiral epoxide like (R)-epichlorohydrin or (R)-glycidyl butyrate (B1204436). jocpr.comnih.govnih.gov This reaction establishes the core heterocyclic system and, crucially, sets the stereochemistry at the C5 position of the oxazolidinone ring.
One of the most prominent examples of such a derivative is Linezolid, an antibiotic used against multi-drug resistant Gram-positive bacteria. jocpr.comnih.gov In Linezolid, the acetamide (B32628) group is attached to a methyl group at the C5 position of the oxazolidinone ring, forming the (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide structure. nih.govekb.eg The synthesis often involves the key intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then converted to the final acetamide derivative. jocpr.comnih.gov
The design principles for these analogues focus on the crucial role of the N-(3-Fluoro-4-morpholinophenyl) group for target binding and the acetamide side-chain for potency. Research has shown that modifications to the C5 substituent of the oxazolidinone ring significantly impact antibacterial activity. For instance, replacing the acetamide group with other functionalities like a hydroxymethyl or a 1,2,3-triazole group can alter the potency against various bacterial strains, including those with resistance mechanisms.
| Intermediate | Role in Synthesis | Key Reagents |
|---|---|---|
| Methyl 3-fluoro-4-morpholinophenyl carbamate | Precursor for forming the oxazolidinone ring. jocpr.com | 3-Fluoro-4-morpholinylaniline |
| (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Chiral building block for introducing the side chain. jocpr.comnih.gov | (R)-epichlorohydrin, n-butyllithium nih.gov |
| (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Direct precursor to the final acetamide derivative. | Potassium phthalimide (B116566) followed by hydrolysis nih.gov |
In medicinal chemistry, the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, owing to its similar acidity and planar structure. cbijournal.com The development of hybrid structures that combine a tetrazole moiety with the core this compound framework represents a strategy to enhance metabolic stability and explore new biological interactions. mdpi.com
The design of tetrazole-amide hybrids can be approached by converting the amide functionality into a tetrazole ring or by incorporating a tetrazole at other positions of the scaffold. One synthetic strategy involves the one-pot reaction of amides with reagents like phosphorus oxychloride and sodium azide. mdpi.com This allows for the direct conversion of an amide into a 1,5-disubstituted tetrazole. Such modifications can lead to compounds with a diverse range of pharmacological activities, including antibacterial and anticancer properties. mdpi.com
An example of a successful tetrazole-oxazolidinone hybrid is Tedizolid, which demonstrates the potential of incorporating this moiety. While not a direct amide hybrid of the parent compound, its analogue, DA-7867, is an amide derivative that shows promising activity against clinically important pathogens, highlighting the utility of the tetrazole scaffold in developing new anti-infective agents.
The thiazole (B1198619) ring is another privileged heterocyclic structure in medicinal chemistry, known to be a component of many biologically active compounds with activities ranging from anticancer to antimicrobial. The synthesis of analogues incorporating a thiazole ring onto the this compound scaffold is a rational approach to generating novel chemical entities.
A general synthetic route to create such analogues involves a multi-step process. First, a key intermediate such as 4-(4-bromophenyl)thiazol-2-amine can be synthesized from p-bromoacetophenone and thiourea. This thiazole amine can then be reacted with chloroacetyl chloride to form an N-(thiazol-2-yl)-2-chloroacetamide intermediate. Finally, this chloroacetamide can be coupled with various amines to produce a diverse library of thiazole-containing acetamide derivatives. While this specific example does not start with the 3-fluoro-4-morpholinophenyl moiety, the synthetic logic can be adapted. An appropriately substituted aniline (B41778) could be used to generate the desired N-(3-Fluoro-4-morpholinophenyl)thiazole core, which could then be elaborated into the final acetamide analogues.
The pyrazole (B372694) ring is a versatile heterocycle found in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer effects. jocpr.com The development of derivatives combining a pyrazole ring with a carboxamide linker to the N-(3-fluoro-4-morpholinophenyl) moiety is a promising strategy for creating novel therapeutic candidates.
One documented synthetic pathway to such derivatives begins not with the acetamide itself, but with a related precursor, N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide. jocpr.com This starting material is derived from the reaction of 3,4-difluoro nitrobenzene (B124822) with morpholine (B109124), followed by reduction of the nitro group. The resulting N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide can then be converted into a ketene (B1206846) dithioacetal derivative, which subsequently undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to form the core pyrazole structure, specifically N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide. jocpr.com This intermediate serves as a versatile scaffold for further modification. For example, reaction with various substituted aromatic acid chlorides in the presence of a base like triethylamine (B128534) yields a series of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives. jocpr.com
| Step | Reaction | Key Intermediate/Product |
|---|---|---|
| 1 | Cyclization of a ketene dithioacetal derivative with hydrazine hydrate. jocpr.com | N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide |
| 2 | Acylation with various aromatic acid chlorides. jocpr.com | N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide |
Quinazoline (B50416) and quinoline (B57606) ring systems are bicyclic heterocycles that are central to a vast number of biologically active compounds, including many approved drugs. Their rigid structures can effectively orient substituents for optimal interaction with biological targets. Designing conjugates that link these scaffolds to the this compound moiety offers a pathway to novel compounds with potential therapeutic applications, such as anticancer or antimicrobial agents.
The synthesis of such conjugates can be achieved through various established methods. For instance, a quinoline derivative can be synthesized in a three-step procedure starting from 4,7-dichloroquinoline. This involves an N-oxidation, followed by C2-amide formation and a subsequent nucleophilic aromatic substitution at C4 with morpholine. A similar logic could be applied where the N-(3-fluoro-4-morpholinophenyl)amine portion acts as the nucleophile to build the conjugate.
For quinazolines, a common synthetic route involves the reaction of an anthranilic acid derivative. To create the desired conjugates, one could envision reacting a suitable quinazolinone precursor, functionalized with a reactive group like a chloroacetamide, with 3-fluoro-4-morpholinoaniline (B119058). This would form the desired this compound linkage to the quinazoline core. These synthetic strategies allow for the modular construction of diverse libraries of quinazoline and quinoline conjugates for biological screening.
Stereochemical Considerations in Analogue Synthesis
Stereochemistry is a critical aspect in the design and synthesis of analogues derived from this compound, particularly for those incorporating chiral centers, such as the oxazolidinone-based derivatives. nih.govnih.gov The three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors, often leading to significant differences in pharmacological activity between enantiomers.
In the synthesis of oxazolidinone analogues like Linezolid, the stereocenter at the C5 position of the oxazolidinone ring is of paramount importance. The desired (S)-enantiomer is the biologically active form. nih.gov Achieving high stereoselectivity is therefore a primary goal of the synthetic process. This is typically accomplished by employing chiral starting materials. A common and effective strategy is the use of (R)-glycidyl butyrate or (R)-epichlorohydrin as the chiral building block. nih.govnih.gov The reaction of these chiral epoxides with a carbamate precursor derived from 3-fluoro-4-morpholinoaniline proceeds via a stereospecific ring-opening and subsequent cyclization, which transfers the chirality from the epoxide to the C5 position of the newly formed oxazolidinone ring, yielding the desired (S)-configuration. nih.gov
Alternative stereoselective methods may involve the use of chiral aziridines, which can undergo intramolecular cyclization to form enantiomerically pure oxazolidinones. The synthesis of trans-oxazolidinones can be achieved in a regio- and stereoselective manner from trans-aziridine-2-carboxylates. These methods underscore the necessity of precise stereochemical control to produce single-enantiomer compounds, thereby maximizing therapeutic efficacy.
Molecular Interactions and Mechanistic Research of N 3 Fluoro 4 Morpholinophenyl Acetamide Analogues in Vitro and Preclinical Contexts
Investigation of Molecular Target Engagement of Analogues
Analogues derived from the N-(3-Fluoro-4-morpholinophenyl)acetamide core structure have been synthesized and evaluated against various biological targets, including bacterial ribosomes, essential bacterial enzymes, and key proteins involved in cancer progression.
The this compound moiety is a critical structural component of oxazolidinone antibiotics, such as Linezolid. These synthetic agents exhibit a unique mechanism of action by targeting bacterial protein synthesis.
Oxazolidinones selectively bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event occurs at the peptidyltransferase center (PTC), specifically within the A-site pocket. Crystallographic studies have shown that Linezolid's binding stabilizes a distinct and nonproductive conformation of the universally conserved 23S rRNA nucleotide U2585. This conformational change perturbs the correct positioning of transfer RNAs (tRNAs) on the ribosome. By interfering with tRNA placement, the drug effectively halts the initiation phase of bacterial translation, preventing the formation of functional proteins and thereby exerting its antibacterial effect. This mechanism of action means that cross-resistance with other classes of protein synthesis inhibitors is uncommon.
| Target Site | Interacting Moiety | Consequence of Binding |
| 50S Ribosomal Subunit (A-site) | Oxazolidinone Ring | Stabilization of nonproductive U2585 conformation |
| Peptidyltransferase Center (PTC) | This compound core | Perturbation of tRNA positioning |
| 23S rRNA | Acetamidomethyl Tail | Inhibition of translation initiation |
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and cell division. This makes it a prime target for antibacterial agents. Analogues of this compound incorporating thiazole (B1198619) and tetrazole rings have been investigated as potent inhibitors of this enzyme.
Studies on morpholine-based thiazole derivatives have demonstrated significant DNA gyrase inhibitory activity. Several compounds in a synthesized series exhibited equal or greater potency than the fluoroquinolone antibiotic ciprofloxacin. For example, certain 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines showed potent activity, with molecular docking studies indicating that they bind to the same active pocket of DNA gyrase as ciprofloxacin. Similarly, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole analogues have shown improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. Some thiazole derivatives have also been found to dually target both DNA gyrase and Dihydrofolate reductase (DHFR).
Tetrazole-based hybrids have also been designed and evaluated. In silico studies simulating the binding interaction against the ATP binding domain of S. aureus DNA Gyrase subunit B suggest these compounds can effectively target the enzyme. These inhibitors function by impairing the catalytic activity of the enzyme, and some, like quinolones, can act as "poisons" by stabilizing the gyrase-DNA cleavage complex, which leads to lethal double-stranded DNA breaks. nih.govnih.govresearchgate.net
| Analogue Class | Specific Compound Example | Target Enzyme | IC50 Value (µg/mL) | Reference |
| Thiazole | Compound 5h (2-(2,6-dimethylpyridin-4-yl)-N-(4-morpholinophenyl)thiazol-4-amine) | DNA Gyrase | 3.52 | mdpi.com |
| Thiazole | Compound 5g (2-(2-ethylpyridin-4-yl)-N-(4-morpholinophenyl)thiazol-4-amine) | DNA Gyrase | 3.76 | mdpi.com |
| Thiazole | Compound 5f (2-(2-methylpyridin-4-yl)-N-(4-morpholinophenyl)thiazol-4-amine) | DNA Gyrase | 3.88 | mdpi.com |
| Thiazole | Compound 7 (4-thiazolone moiety) | DNA Gyrase | 6.14 | researchgate.net |
| Thiazole | Compound 7 (4-thiazolone moiety) | DHFR | 0.521 | researchgate.net |
| Reference | Ciprofloxacin | DNA Gyrase | 4.32 | mdpi.com |
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. nih.gov Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the reactivation of silenced genes, including tumor suppressor genes. nih.govnih.gov
Analogues designed as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves altering the acetylation status of histones associated with specific gene promoters. For instance, HDAC inhibition can lead to an increase in acetylated histone H3 on the p21WAF1 gene promoter. nih.gov This change in the chromatin landscape facilitates the binding of transcription factors, leading to the expression of the p21 protein, a key inhibitor of cyclin-dependent kinases that controls cell cycle progression. nih.govnih.govaacrjournals.org While many structurally diverse compounds act as HDAC inhibitors, the development of analogues based on the this compound scaffold for this target remains an area of ongoing research.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. researchgate.net Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Analogues of this compound, particularly those incorporating triazole and thiazole moieties, have been identified as potent inhibitors of tubulin polymerization.
These agents typically function by binding to tubulin, often at the colchicine (B1669291) binding site located at the interface of the α/β-tubulin dimer. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation leads to a failure in mitotic spindle assembly, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. researchgate.netacs.org For example, a series of N-substituted 1,2,4-triazole (B32235) compounds exhibited potent tubulin polymerization inhibition and broad-spectrum cytotoxicity. aacrjournals.org Similarly, certain thiazole derivatives have shown significant inhibition of tubulin assembly with IC50 values in the low micromolar range. nih.gov
| Analogue Class | Target Site | Cellular Effect | IC50 (Tubulin Polymerization) |
| 1,2,4-Triazole | Colchicine binding site on β-tubulin | G2/M Arrest, Apoptosis | Not specified |
| Thiazole | Colchicine binding site on β-tubulin | G2/M Arrest, Apoptosis | 1.00 - 1.67 µM |
| Indole-Chalcone | Tubulin | G2/M Arrest, Apoptosis | Not specified |
| Combretastatin A-4 (Reference) | Colchicine binding site on β-tubulin | G2/M Arrest, Apoptosis | 0.92 µM |
Beyond the primary targets discussed, analogues of this compound have been shown to interact with other specific enzymes and receptors, highlighting the versatility of this chemical scaffold.
Dihydrofolate Reductase (DHFR) Inhibition : Certain thiazole-based derivatives have demonstrated dual inhibitory activity against both DNA gyrase and DHFR, an enzyme critical for the synthesis of nucleic acids and amino acids. researchgate.net
Translocator Protein (TSPO) Binding : The 18-kDa translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor, is overexpressed in regions of neuroinflammation. A radio-labeled analogue, N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide, has been developed as a specific ligand for TSPO, enabling its imaging via positron emission tomography (PET). researchgate.net
Dopamine (B1211576) D4 Receptor Agonism : An acetamide (B32628) analogue, A-369508, was identified as a potent and selective agonist for the human dopamine D4 receptor, with high binding affinity for its major variants. This demonstrates the potential for this scaffold in developing agents targeting central nervous system receptors. researchgate.net
| Analogue Type | Target | Activity |
| Thiazole-sulphonamide | Dihydrofolate Reductase (DHFR) | Inhibition (IC50 = 0.521 µg/mL) |
| Fluorinated phenoxypyridine | Translocator Protein (TSPO) | Specific Binding (PET Ligand) |
| Piperazinyl-acetamide | Dopamine D4 Receptor | Potent Agonist (EC50 = 7.5 nM) |
Cellular Pathway Modulation in Preclinical Research Models
The engagement of specific molecular targets by this compound analogues translates into distinct modulations of cellular pathways, which have been observed in various preclinical models.
Inhibition of Protein Synthesis : In bacterial models, oxazolidinone analogues directly inhibit the initiation of protein synthesis. This leads to a bacteriostatic or bactericidal effect, effectively halting bacterial growth and proliferation. In mammalian cells, these compounds can also inhibit mitochondrial protein synthesis, which has been linked to an inhibition of cellular proliferation in cancer cell lines. nih.gov
Disruption of DNA Replication : Thiazole and tetrazole analogues that inhibit DNA gyrase interfere with essential DNA maintenance processes in bacteria. By preventing the proper supercoiling and uncoiling of DNA, these compounds block DNA replication and transcription, ultimately leading to bacterial cell death. nih.gov
Induction of Cell Cycle Arrest and Apoptosis : In cancer cell models, analogues targeting tubulin polymerization cause a profound disruption of the microtubule network. This triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. nih.govresearchgate.net Prolonged mitotic arrest ultimately activates apoptotic pathways, resulting in programmed cell death. Similarly, HDAC-inhibiting analogues modulate gene expression to induce cell cycle arrest, often at the G1 phase, by upregulating inhibitors like p21. aacrjournals.orgdoaj.org This reactivation of tumor suppressor pathways is a key mechanism for their anti-proliferative effects.
Modulation of Kinase Signaling : Some microtubule-disrupting agents have been found to also inhibit protein kinases involved in cell survival pathways, such as the PI3K-Akt pathway. This dual-action can lead to more potent anti-cancer effects, as both cell division and pro-survival signaling are simultaneously disrupted. mdpi.com
In Vitro Studies on Cellular Proliferation and Apoptosis Mechanisms
The antiproliferative and pro-apoptotic potential of N-phenylacetamide derivatives, a class to which this compound belongs, has been a subject of significant investigation. While direct studies on analogues of this compound are limited, research on structurally related compounds provides valuable insights into their potential mechanisms of action against cancer cells.
Studies on various phenylacetamide derivatives have demonstrated their ability to inhibit the growth of cancer cell lines in a dose-dependent manner. For instance, a series of eleven phenylacetamide derivatives were evaluated for their cytotoxic effects on MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC12 (pheochromocytoma) cell lines. tbzmed.ac.irtbzmed.ac.irresearchgate.net The results indicated that these compounds could significantly reduce cell viability. tbzmed.ac.ir
One particular derivative, designated as 3d, exhibited notable efficacy in reducing cell viability, comparable to the standard chemotherapeutic drug doxorubicin. tbzmed.ac.ir The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. The induction of apoptosis by phenylacetamide derivatives is a key mechanism behind their anticancer potential. tbzmed.ac.irtbzmed.ac.ir Research has shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir
The activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis, is a common finding in studies of phenylacetamide analogues. tbzmed.ac.ir Specifically, the activation of caspase-3, an executioner caspase, has been observed in cancer cells treated with these derivatives. tbzmed.ac.ir Furthermore, these compounds have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while potentially downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.irtbzmed.ac.ir This modulation of apoptotic regulators shifts the cellular balance towards cell death. Evidence of apoptosis is further substantiated by techniques such as the TUNEL assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. tbzmed.ac.ir
The table below summarizes the in vitro cytotoxic activity of a series of N-Butyl-2-phenylacetamide derivatives against various cancer cell lines, providing IC50 values which represent the concentration of a drug that is required for 50% inhibition in vitro. tbzmed.ac.ir
| Compound | R Substituent | MDA-MB-468 IC50 (μM) | PC12 IC50 (μM) | MCF-7 IC50 (μM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
ND: Not Determined
Exploration of Anti-Inflammatory and Antimicrobial Mechanisms (in vitro)
Analogues of this compound have been investigated for their potential anti-inflammatory and antimicrobial properties. The morpholine (B109124) moiety, in particular, is a component of various biologically active compounds and has been associated with anti-inflammatory effects. nih.gov
In the context of anti-inflammatory mechanisms, in vitro studies on morpholine-containing derivatives have demonstrated their ability to modulate key inflammatory pathways. For instance, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. nih.gov Overproduction of NO is a hallmark of inflammatory conditions. Furthermore, research into indole (B1671886) compounds bearing N-ethyl morpholine moieties has revealed their capacity to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This suppression is often mediated through specific receptor interactions, such as agonism at the cannabinoid 2 (CB2) receptor, which is known to play a role in modulating inflammation. nih.gov
Regarding antimicrobial activity, the core structure of this compound is a precursor in the synthesis of oxazolidinone antibacterials. nih.gov This suggests that its analogues may also possess antimicrobial properties. A study on a series of newly synthesized N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives demonstrated their in vitro antimicrobial activities against various bacterial and fungal strains. nih.govijres.org
The antimicrobial screening of these compounds was conducted using the disc diffusion method, and the zones of inhibition were measured. nih.govijres.org The results revealed that several of the tested compounds exhibited moderate to excellent activity against both bacteria and fungi. nih.govijres.org Notably, fluoro-substituted compounds within this series showed antimicrobial activity that was either equal to or greater than that of the standard drugs used for comparison. nih.govijres.org The table below presents the antimicrobial activity of some of these N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives. nih.govijres.org
| Compound | Ar | Zone of Inhibition (mm) |
| Antibacterial Activity | ||
| P. mirabilis | ||
| 8a | C6H5 | - |
| 8b | 4-CH3-C6H4 | 12 |
| 8c | 4-OCH3-C6H4 | 13 |
| 8d | 4-F-C6H4 | 16 |
| 8e | 4-Br-C6H4 | 14 |
| Ciprofloxacin | - | 16 |
| Antifungal Activity | ||
| C. albicans | ||
| 8a | C6H5 | 12 |
| 8b | 4-CH3-C6H4 | 14 |
| 8c | 4-OCH3-C6H4 | 15 |
| 8d | 4-F-C6H4 | 17 |
| 8e | 4-Br-C6H4 | 18 |
| Amphotericin-B | - | 18 |
High-Throughput Screening and Lead Identification Strategies for Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds with desired biological activity. researchgate.net For analogues of this compound, HTS strategies are pivotal in identifying lead compounds for further development. The morpholinophenyl moiety is a recognized scaffold in many kinase inhibitors, making this class of compounds particularly relevant for screening against kinase targets. nih.govresearchgate.net
Protein kinases are a major class of drug targets, and identifying novel and diverse chemotypes of kinase inhibitors is a high priority in the pharmaceutical industry. nih.gov HTS, coupled with computational methods like high-throughput docking, has become a primary source for the discovery of lead molecules that can modulate kinase activity. nih.gov These screening campaigns often involve testing tens of thousands of compounds against a specific kinase or a panel of kinases to identify initial "hits." researchgate.net
The process of lead identification for kinase inhibitors often involves several stages. Initially, a large compound library is screened in a primary assay, which is typically a simplified, rapid test to identify any compound that shows activity against the target kinase. researchgate.net These primary hits are then subjected to secondary assays for confirmation and to eliminate false positives. Further characterization involves determining the potency (e.g., IC50 value) and selectivity of the confirmed hits against a panel of other kinases to understand their specificity profile.
A more recent and efficient approach is "high-throughput kinase profiling," where a library of compounds is screened against a large panel of kinases simultaneously. nih.gov This method allows for the rapid discovery of lead compounds for both established and unexplored kinase targets and provides a comprehensive assessment of a chemical scaffold's selectivity. nih.gov For instance, a library of compounds with distinct scaffolds can be screened against hundreds of kinases, leading to the identification of selective inhibitors with submicromolar cellular activity against various kinases. nih.gov This inhibitor-centric approach is a powerful strategy for identifying new and selective kinase inhibitors from libraries that may contain analogues of this compound.
Computational Chemistry and in Silico Approaches for N 3 Fluoro 4 Morpholinophenyl Acetamide and Its Derivatives
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as N-(3-Fluoro-4-morpholinophenyl)acetamide, to the active site of a target protein.
The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the strength of the interaction, often expressed as a docking score. This score is a function of various energetic terms, including electrostatic and van der Waals interactions. For derivatives of this compound, molecular docking can be employed to screen for potential biological targets by virtually docking the compound against a library of protein structures.
A typical molecular docking workflow for an this compound derivative would involve:
Preparation of the Ligand: The 3D structure of the derivative is generated and optimized to its lowest energy conformation.
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm is used to systematically explore different orientations and conformations of the ligand within the binding site of the receptor.
Scoring and Analysis: The resulting poses are ranked based on a scoring function, and the top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
While specific docking studies on this compound are not extensively detailed in publicly available literature, studies on similar acetamide-containing scaffolds have demonstrated the utility of this approach. For instance, molecular docking of various N-phenylacetamide derivatives has been used to predict their binding to enzymes like human tyrosinase and to elucidate the structural basis for their inhibitory activity. nih.gov These studies often reveal the importance of the acetamide (B32628) group in forming hydrogen bonds with key amino acid residues in the active site.
Table 1: Hypothetical Molecular Docking Results for this compound Derivatives against a Kinase Target
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| This compound | -8.5 | MET793, LEU718, VAL726 | MET793 (Hinge) |
| Analogue 1 (with pyrimidine) | -9.2 | MET793, LYS745, ASP855 | MET793, LYS745 |
| Analogue 2 (with sulfonyl group) | -7.8 | MET793, CYS797 | MET793 |
This table is illustrative and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed analogues before they are synthesized.
The development of a QSAR model for this compound derivatives would typically involve the following steps:
Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, electronic, and physicochemical properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For acetamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticonvulsant and antimicrobial effects. kg.ac.rs These studies have highlighted the importance of descriptors such as lipophilicity (logP), molecular weight, and electronic parameters in determining the potency of the compounds.
A QSAR model for this compound analogues could guide the design of new derivatives with enhanced activity. For example, if a model indicates that higher lipophilicity is correlated with increased potency, modifications could be made to the morpholine (B109124) or phenyl rings to achieve this.
Table 2: Example of Molecular Descriptors Used in QSAR Modeling for Acetamide Derivatives
| Descriptor | Description | Typical Influence on Activity |
| LogP | Octanol-water partition coefficient | Correlates with membrane permeability and solubility. |
| Molecular Weight | The mass of a molecule. | Can influence binding affinity and bioavailability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Relates to hydrogen bonding potential and cell permeability. |
| Dipole Moment | A measure of the polarity of a molecule. | Can be important for electrostatic interactions with the target. |
Dynamics Simulations and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur upon binding and the stability of the interactions.
For this compound and its derivatives, MD simulations can be used to:
Assess the stability of the docked pose.
Identify key amino acid residues that contribute to the binding affinity.
Understand the role of water molecules in the binding site.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation). This information is invaluable for understanding the driving forces behind ligand binding and for rationally designing modifications to improve affinity.
Studies on related acetamide scaffolds have utilized MD simulations to confirm the stability of ligand-protein complexes and to gain insights into the binding mechanism at an atomic level. nih.gov
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.
The this compound scaffold can serve as a starting point for virtual screening campaigns to discover novel compounds with similar or different biological activities. Two main types of virtual screening are:
Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity.
Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this approach uses the structure of a known active ligand, such as this compound, to identify other molecules in a database with similar properties.
Virtual screening has been successfully employed to identify novel inhibitors from various chemical classes, including those containing acetamide moieties. mdpi.com By using the this compound core as a query, it is possible to identify new scaffolds that retain the key pharmacophoric features required for activity while offering novel intellectual property and potentially improved properties.
Table 3: Comparison of Virtual Screening Approaches
| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |
| Requirement | 3D structure of the target protein. | Structure of at least one active ligand. |
| Principle | Docking and scoring of compounds in the target's binding site. | Similarity searching based on shape, pharmacophores, or fingerprints. |
| Outcome | A ranked list of compounds predicted to bind to the target. | A set of compounds with structural similarity to the known active. |
| Applicability | Target structure is known. | Target structure is unknown, but active ligands are known. |
Analytical Methodologies for Research Characterization of N 3 Fluoro 4 Morpholinophenyl Acetamide
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods provide fundamental insights into the molecular structure of N-(3-Fluoro-4-morpholinophenyl)acetamide, offering a detailed picture of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural confirmation of this compound.
¹H NMR: In proton NMR spectra, the aromatic protons of the phenyl ring are expected to appear in the range of δ 6.8–7.2 ppm. The fluorine atom's electron-withdrawing nature influences the chemical shifts of adjacent protons, often resulting in complex splitting patterns. The protons of the morpholine (B109124) ring typically exhibit signals in the aliphatic region of the spectrum, as do the methyl protons of the acetamide (B32628) group.
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the acetamide group, the aromatic carbons (with their shifts influenced by the fluorine and morpholino substituents), and the carbons of the morpholine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the acetamide group at approximately 1650–1680 cm⁻¹. Additionally, the characteristic C-O-C stretching vibrations of the morpholine ring can be identified at around 1100 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which is 238.26 g/mol for the molecular formula C₁₂H₁₅FN₂O₂. In the analysis of a closely related and more complex compound, N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, the precursor ion was observed at an m/z of 338.1511 with a [M+H]⁺ adduct.
Chromatographic Purity Assessment and Isolation Methods (HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of the compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. Commercial suppliers of this compound often report a purity of greater than 95%, as determined by HPLC. lgcstandards.com The development of a robust HPLC method would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV region, as the aromatic ring absorbs UV light).
Gas Chromatography (GC): While HPLC is more common for a compound of this polarity and molecular weight, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be utilized for its analysis. For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound. A GC-MS method would provide information on both the retention time of the compound, which is indicative of its identity under specific chromatographic conditions, and its mass spectrum, further confirming its structure. For the related compound N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, GC/MS has been used as an analytical technique.
Advanced Techniques for Structural Elucidation of Novel Analogues
The development of novel analogues of this compound necessitates the use of advanced analytical techniques for unambiguous structural elucidation.
Advanced NMR Techniques: For complex analogues, one-dimensional NMR spectra may not be sufficient to resolve all signals and determine the complete structure. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. For fluorinated compounds, ¹⁹F NMR is a powerful tool due to its high sensitivity and large chemical shift range, providing detailed information about the fluorine environment within the molecule.
Research Applications and Future Directions for N 3 Fluoro 4 Morpholinophenyl Acetamide
Utility as a Scaffold for Chemical Biology Probes
A molecular scaffold is a core structure of a molecule upon which various modifications can be made to create a library of related compounds. N-(3-Fluoro-4-morpholinophenyl)acetamide serves as an excellent foundational scaffold for the design and synthesis of chemical biology probes—molecules used to study and visualize biological processes. Its utility stems from the strategic positioning of its functional groups, which can be readily modified to incorporate reporter tags (like fluorophores) or reactive groups for target identification without drastically altering its core binding properties.
Given that the broader oxazolidinone structure, for which this compound is a precursor, targets bacterial ribosomes, derivatives of this compound can be developed into specific probes to investigate ribosome structure and function or to study mechanisms of antibiotic resistance. For example, by replacing the acetyl group with a linker attached to a fluorescent dye or a biotin (B1667282) tag, researchers can create probes for use in fluorescence microscopy, flow cytometry, or affinity pull-down assays to identify protein-drug interactions.
The development of such probes is instrumental in elucidating the mechanisms of action for novel antibiotics and understanding the complex biology of bacterial pathogens. The modular nature of the scaffold allows for systematic modifications, as detailed in the table below.
| Scaffold Position | Potential Modification | Probe Application Example |
| Acetamide (B32628) Group | Replacement with linker-fluorophore conjugate | Visualization of drug binding to bacterial ribosomes via fluorescence microscopy. |
| Phenyl Ring | Introduction of a photo-reactive group (e.g., diazirine) | Covalent cross-linking to the molecular target upon UV activation for target identification. |
| Morpholine (B109124) Moiety | Substitution with affinity tags (e.g., biotin) | Isolation of binding partners from cell lysates using streptavidin beads. |
This interactive table outlines potential modifications to the this compound scaffold for creating chemical biology probes.
Role in the Development of New Research Tools and Reagents
Beyond its potential as a modifiable probe, this compound and its immediate precursor, 3-fluoro-4-morpholinylaniline, are fundamental reagents in the synthesis of new research tools. orientjchem.org The most prominent application is the synthesis of oxazolidinone antibiotics. researchgate.net Linezolid and its analogues are indispensable tools in microbiology and infectious disease research for studying antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.net
The synthesis of these critical research agents often starts from precursors that lead to the this compound core. orientjchem.orgresearchgate.net Furthermore, the compound itself is used in the synthesis of analytical standards, such as degradation impurities of Linezolid. These standards are crucial research reagents for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify the parent drug and its metabolites in biological or environmental samples. This role is vital for pharmacokinetic studies and quality control in pharmaceutical science.
The established synthetic routes to create derivatives from this core structure underscore its importance as a foundational building block for tools aimed at combating antimicrobial resistance. orientjchem.org
Untapped Avenues in Chemical Space Exploration
Chemical space encompasses all possible molecules and their properties. The exploration of this space around a known bioactive scaffold is a proven strategy for discovering new drugs and chemical tools. The this compound structure presents numerous untapped avenues for such exploration. While its primary association is with antibacterial activity, the constituent motifs are common in molecules targeting a wide range of biological targets.
The potential for diversification is vast and can be systematically explored:
Morpholine Ring Analogues: The morpholine ring can be replaced with other saturated heterocycles like thiomorpholine, piperazine, or piperidine. Each change subtly alters the molecule's polarity, conformation, and hydrogen bonding capacity, potentially redirecting its biological activity towards new targets.
Aromatic Ring Substitution: The fluorine atom on the phenyl ring is a key feature, but its position could be moved, or it could be replaced by other halogens (Cl, Br) or small electron-withdrawing groups (CN, CF₃). Additional substitutions on the aromatic ring could further expand the chemical space.
Acetamide Group Variation: The N-acetyl group can be readily replaced by a wide variety of other acyl groups, sulfonyl groups, or alkyl groups. This position is highly amenable to creating large libraries of analogues with diverse physicochemical properties.
Exploring these modifications could yield compounds with entirely new pharmacological profiles, potentially targeting enzymes like kinases, proteases, or G-protein coupled receptors, where the N-phenylacetamide and morpholine moieties are known pharmacophores.
Integration with Combinatorial Chemistry and High-Throughput Synthesis for Library Generation
The structural simplicity and predictable reactivity of this compound make it an ideal candidate for modern drug discovery platforms that rely on combinatorial chemistry and high-throughput synthesis. Combinatorial chemistry allows for the rapid creation of a large number of different but structurally related molecules (a "library") from a central scaffold. nih.gov
A hypothetical combinatorial library based on this scaffold could be generated by parallel synthesis. Starting with the precursor 3-fluoro-4-morpholinylaniline, a diverse set of carboxylic acids could be coupled to the aniline (B41778) nitrogen to create a library of amide derivatives. Similarly, starting with a different precursor, a variety of amines could be used to generate analogues with modified heterocyclic rings.
The workflow for such a library is outlined below:
| Step | Process | Reactants | Outcome |
| 1 | Parallel Acylation | 3-fluoro-4-morpholinylaniline + a diverse library of acyl chlorides or carboxylic acids | A library of N-(3-fluoro-4-morpholinophenyl)amides with varied R-groups. |
| 2 | Parallel Heterocycle Formation | 1,2-difluoro-4-nitrobenzene + a library of cyclic secondary amines | A library of precursors with different heterocyclic rings (piperazine, thiomorpholine, etc.). |
| 3 | Reduction & Acylation | Reduction of the nitro group followed by acylation with acetic anhydride (B1165640) | A library of final compounds with varied heterocyclic moieties. |
This interactive table illustrates a potential high-throughput synthesis workflow for generating diverse chemical libraries from the this compound scaffold.
These libraries can then be subjected to high-throughput screening against various biological targets to identify new lead compounds for drug development. This approach leverages the validated chemical backbone of the scaffold to efficiently explore new areas of chemical space and accelerate the discovery of novel bioactive molecules.
Q & A
Basic: How can researchers optimize the synthesis of N-(3-Fluoro-4-morpholinophenyl)acetamide to improve yield and purity?
Methodological Answer:
The synthesis can be optimized using hypervalent iodine-mediated C–N coupling reactions, which are effective for constructing acetamide derivatives under mild conditions . Key steps include:
- Catalyst Selection: Use iodine(III) reagents (e.g., PhI(OAc)₂) to facilitate electrophilic substitution at the morpholine-substituted phenyl ring.
- Reaction Solvent: Employ polar aprotic solvents like acetonitrile to stabilize intermediates and enhance reaction efficiency.
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify the acetamide backbone and fluorine/morpholine substituents. The fluorine atom’s deshielding effect appears as a distinct triplet in -NMR (~δ 6.8–7.2 ppm) .
- Functional Group Analysis: IR spectroscopy identifies the carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 337.35 (C₁₆H₂₀FN₃O₄) .
Advanced: How can researchers investigate the biological activity of this compound against multidrug-resistant pathogens?
Methodological Answer:
- Antimicrobial Assays: Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Compare activity to Linezolid, a structurally related antibiotic .
- Mechanistic Studies: Use radiolabeled -acetamide to track binding to bacterial ribosomes, focusing on peptidyl transferase inhibition in in vitro translation assays .
- Resistance Profiling: Test against clinical isolates with known resistance mutations (e.g., cfr methyltransferase-positive strains) to assess cross-resistance risks .
Advanced: What strategies are effective for resolving stereochemical effects in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution using circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide formation to control stereochemistry at the morpholine nitrogen .
- X-ray Crystallography: Co-crystallize derivatives with bromine-substituted analogs to enhance heavy atom contrast and determine absolute configuration .
Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via LC-MS at 0, 6, 12, and 24-hour intervals .
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions .
- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation using UV-Vis spectroscopy. Use amber glassware for storage to mitigate light-induced decomposition .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HCT-116 for anticancer studies), passage numbers, and serum concentrations in MTT assays. Discrepancies may arise from variable cell viability protocols .
- Purity Validation: Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects from synthetic byproducts like N-(4-hydroxyphenyl)acetamide impurities .
- Dose-Response Analysis: Generate IC₅₀ curves across a 10,000-fold concentration range (1 nM–10 μM) to differentiate true activity from solvent artifacts .
Advanced: What computational methods can predict the binding affinity of this compound to bacterial ribosomes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with the 50S ribosomal subunit (PDB ID: 3CPW). Focus on hydrogen bonding between the acetamide carbonyl and A2451 residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (ΔG) via MM-PBSA to rank derivatives .
- QSAR Modeling: Develop 2D descriptors (e.g., logP, topological polar surface area) to correlate structural features with MIC values from antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
